molecular formula C11H21NO2 B13232328 Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No.: B13232328
M. Wt: 199.29 g/mol
InChI Key: PLDOKEORRWQFLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 It is a derivative of cyclopentane, featuring an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an aminomethyl group. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group

    Reduction: Reduction of the ester group to an alcohol

    Substitution: Replacement of the tert-butyl group with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiols in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclopentane derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential role in enzyme inhibition and protein binding

    Medicine: Investigated for its potential therapeutic effects in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-aminocyclopentane-1-carboxylate
  • Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate
  • Tert-butyl 2-(aminomethyl)cyclobutane-1-carboxylate

Uniqueness

Tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate is unique due to its specific ring size and functional groups. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3

InChI Key

PLDOKEORRWQFLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1CN

Origin of Product

United States

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